2-Methyl-4,6-dinitroaniline
CAS No.: 7477-94-3
Cat. No.: VC21300486
Molecular Formula: C7H7N3O4
Molecular Weight: 197.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7477-94-3 |
|---|---|
| Molecular Formula | C7H7N3O4 |
| Molecular Weight | 197.15 g/mol |
| IUPAC Name | 2-methyl-4,6-dinitroaniline |
| Standard InChI | InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 |
| Standard InChI Key | CUUJSCZRXAFXIP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
2-Methyl-4,6-dinitroaniline belongs to the dinitroaniline class of compounds, characterized by two nitro groups attached to an aniline structure. The specific positioning of functional groups gives this compound its unique chemical properties and reactivity profile.
Basic Identification Data
The compound is precisely identified through various chemical identifiers, ensuring accuracy in both research and commercial contexts.
| Parameter | Information |
|---|---|
| Common Name | 2-Methyl-4,6-dinitroaniline |
| CAS Number | 7477-94-3 |
| IUPAC Name | 2-methyl-4,6-dinitroaniline |
| Molecular Formula | C₇H₇N₃O₄ |
| Standard InChI | InChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)3-6(7(4)8)10(13)14/h2-3H,8H2,1H3 |
| Standard InChIKey | CUUJSCZRXAFXIP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1N)N+[O-])N+[O-] |
The compound features an aromatic ring with an amino group (-NH₂), a methyl group (-CH₃) at position 2, and nitro groups (-NO₂) at positions 4 and 6, creating a distinctive electron distribution across the molecule.
Physical and Chemical Properties
2-Methyl-4,6-dinitroaniline possesses specific physical and chemical properties that determine its behavior in various chemical reactions and applications.
Physical Properties
The physical characteristics of 2-Methyl-4,6-dinitroaniline provide essential information for handling, storage, and application considerations.
| Property | Value |
|---|---|
| Molecular Weight | 197.15 g/mol |
| Appearance | Typically a yellow to orange crystalline solid |
| State at Room Temperature | Solid |
| Solubility | Limited solubility in water; more soluble in organic solvents |
Chemical Reactivity
The chemical behavior of 2-Methyl-4,6-dinitroaniline is significantly influenced by the electron-withdrawing nitro groups, which create an electron-deficient aromatic system. This electronic configuration affects how the compound engages in chemical reactions.
The nitro groups (at positions 4 and 6) withdraw electron density from the aromatic ring, making it less electron-rich. This property significantly influences nucleophilic substitution reactions and activates the ring toward such reactions. Meanwhile, the amino group at position 1 acts as an electron-donating group, creating an interesting electronic interplay within the molecule.
The methyl group at position 2 contributes to steric considerations in reactions and can influence the orientation of approaching reagents in chemical reactions. This group can also participate in side-chain reactions under appropriate conditions.
Synthesis Methods
The preparation of 2-Methyl-4,6-dinitroaniline typically involves multi-step processes that require careful control of reaction conditions to ensure selectivity and yield.
Nitration Route
The most common synthesis pathway begins with 2-methylaniline (o-toluidine) as the starting material. The synthesis involves carefully controlled nitration reactions to introduce nitro groups at the desired positions.
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Initial nitration of 2-methylaniline under acidic conditions, typically using a mixture of concentrated nitric acid and sulfuric acid
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Control of temperature and acid concentration to direct nitration to the desired positions (4 and 6)
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Purification steps to isolate the target compound from potential byproducts
By comparison, related dinitroaniline compounds can be synthesized through alternative methods. For instance, N-alkylated and N,N-dialkylated 2,6-dinitroanilines are often prepared through nucleophilic displacement reactions between appropriately substituted 2,6-dinitro-1-halo benzene compounds and the corresponding amines .
Specialized Nitration Conditions
For related dinitroaniline compounds, specialized nitration compositions have been developed. For example, N-alkylated-2,6-dinitroanilines can be prepared using a three-component nitrating composition defined within specific parameters of nitric acid, sulfuric acid, and water percentages . These conditions are represented by compositions within a defined concentration range:
| Component | Concentration Range |
|---|---|
| HNO₃ | 2-60% |
| H₂SO₄ | 8-68% |
| H₂O | 15-78% |
While these conditions are specifically documented for 2,6-dinitroaniline derivatives, they provide insight into the careful control required for nitration reactions in the synthesis of compounds like 2-Methyl-4,6-dinitroaniline .
Applications and Uses
2-Methyl-4,6-dinitroaniline serves various functions in chemical synthesis and research applications, making it a valuable compound in multiple fields.
Synthetic Building Block
The compound functions primarily as an intermediate in synthetic organic chemistry, where its reactive functional groups make it versatile for constructing more complex molecules.
Heterocyclic Synthesis
One of the most significant applications of 2-Methyl-4,6-dinitroaniline is in the synthesis of heterocyclic compounds, particularly imidazo[4,5-f]quinoxalines, which have documented mutagenic properties. These heterocycles are of interest in medicinal chemistry and toxicological research.
Research Applications
The compound is utilized in various research contexts:
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As a model compound for studying the chemical behavior of nitroaromatic compounds
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In environmental research related to nitroaromatic pollutants
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As a reference standard in analytical chemistry and toxicology studies
Spectroscopic Characteristics
Spectroscopic analysis provides critical insights into the structural and electronic properties of 2-Methyl-4,6-dinitroaniline and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct NMR data for 2-Methyl-4,6-dinitroaniline is limited in the provided sources, insights can be gained from the spectroscopic behavior of similar compounds such as N-methyl 2-carbomethoxy-4,6-dinitroaniline.
In related dinitroaniline compounds, proton NMR (¹H-NMR) typically shows distinctive patterns for aromatic protons, with chemical shifts significantly influenced by the electron-withdrawing nitro groups. These groups deshield nearby protons, pushing their resonances downfield in the spectrum .
The amino protons in these structures often exhibit coupling with aromatic protons, as demonstrated in N-methyl 2-carbomethoxy-4,6-dinitroaniline, where long-range coupling (⁵J ≈ 0.5 Hz) between the amino proton and the C-5 ring proton was observed .
Infrared (IR) Spectroscopy
IR spectroscopy of 2-Methyl-4,6-dinitroaniline would be expected to show characteristic absorption bands, including:
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N-H stretching vibrations from the amino group (typically 3300-3500 cm⁻¹)
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Aromatic C-H stretching (approximately 3000-3100 cm⁻¹)
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Distinctive asymmetric and symmetric stretching vibrations of the NO₂ groups (approximately 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)
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Bands associated with the methyl group (C-H stretching near 2900 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis of 2-Methyl-4,6-dinitroaniline would be expected to show a molecular ion peak at m/z 197, corresponding to its molecular weight, along with fragmentation patterns characteristic of nitroaromatic compounds, including losses of NO and NO₂ groups.
Research Findings and Environmental Implications
Research involving 2-Methyl-4,6-dinitroaniline and related nitroaromatic compounds has yielded important findings relevant to environmental science and chemistry.
Environmental Persistence
Nitroaromatic compounds like 2-Methyl-4,6-dinitroaniline have been identified as potential environmental pollutants, particularly in urban settings. Their presence can contribute to atmospheric degradation and present challenges for environmental remediation.
Reaction Mechanisms
Research on the reactivity of 2-Methyl-4,6-dinitroaniline has highlighted how the electron-withdrawing nitro groups stabilize negative charges during reaction mechanisms. This property makes the compound particularly useful in studying specific types of organic reactions and establishing structure-reactivity relationships.
Analytical Methods
Development of analytical methods for detecting and quantifying nitroaromatic compounds in environmental and biological samples has benefited from research involving compounds like 2-Methyl-4,6-dinitroaniline, which can serve as model analytes or reference standards .
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